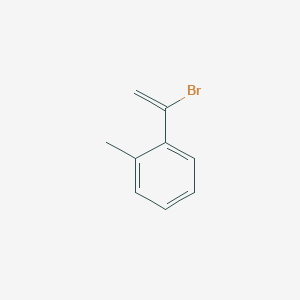
2-(1-Bromovinyl)toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Bromovinyl)toluene is an organic compound that belongs to the class of benzene derivatives It consists of a toluene moiety substituted with a bromovinyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromovinyl)toluene typically involves the bromination of vinyl toluene. One common method is the electrophilic addition of bromine to the double bond of vinyl toluene, followed by dehydrohalogenation to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-(1-Bromovinyl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield derivatives like 2-(1-Aminovinyl)toluene.
- Oxidation reactions produce compounds like 2-(1-Formylvinyl)toluene.
- Reduction reactions result in 2-Ethylbenzyl derivatives.
科学研究应用
2-(1-Bromovinyl)toluene has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of novel therapeutic agents and drug delivery systems.
作用机制
The mechanism of action of 2-(1-Bromovinyl)toluene involves its interaction with various molecular targets. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular architectures. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions .
相似化合物的比较
Vinylbenzene (Styrene): Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.
Bromobenzene: Contains a bromine atom but lacks the vinyl group, leading to different reactivity patterns.
Toluene: Simple aromatic compound without additional functional groups, used as a solvent and precursor in chemical synthesis
Uniqueness: 2-(1-Bromovinyl)toluene is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity and versatility in chemical transformations. This dual functionality allows for a wide range of synthetic applications and makes it a valuable compound in organic chemistry.
生物活性
2-(1-Bromovinyl)toluene, also known as 2-bromo-4-(1-bromovinyl)toluene, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H8Br2
- Molecular Weight : 275.97 g/mol
- CAS Number : 1746-44-3
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its pharmacological properties and potential toxicological effects.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against Varicella Zoster Virus (VZV). A derivative of this compound, β-l-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU), demonstrated significant anti-VZV activity with an effective concentration (EC50) of 0.25 μM in human foreskin fibroblasts (HFFs) without cytotoxicity at concentrations up to 200 μM . This suggests that derivatives of this compound could be developed into effective antiviral agents.
Neurotoxic Effects
Research indicates that toluene and its derivatives can produce neurotoxic effects. Toluene exposure has been shown to affect brain structures involved in reward processing and modulate neurotransmitter systems. For instance, it inhibits NMDA receptors composed of the GluN2B subunit more significantly than other NMDA subtypes . This inhibition could lead to alterations in synaptic plasticity and neurotoxicity.
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Receptor Modulation : The compound affects various neurotransmitter receptors, including:
- Oxidative Stress : Prolonged exposure to toluene has been associated with increased oxidative stress, contributing to its neurotoxic effects .
- Epigenetic Changes : Chronic exposure may induce epigenetic modifications that affect gene expression and behavioral outcomes .
Case Studies and Research Findings
A variety of studies have explored the biological implications of compounds related to this compound:
Toxicological Considerations
While exploring the therapeutic potential, it is essential to consider the toxicity profile of this compound. The compound exhibits characteristics that could lead to harmful effects on neural tissues, emphasizing the need for careful evaluation in therapeutic contexts.
属性
分子式 |
C9H9Br |
|---|---|
分子量 |
197.07 g/mol |
IUPAC 名称 |
1-(1-bromoethenyl)-2-methylbenzene |
InChI |
InChI=1S/C9H9Br/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,2H2,1H3 |
InChI 键 |
JLTLGLMEGZAXCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















